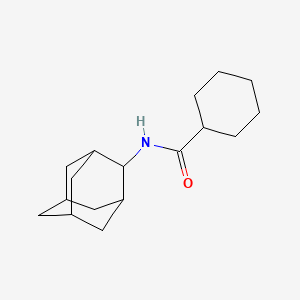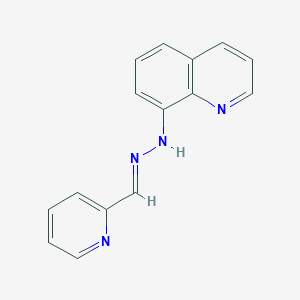![molecular formula C17H9F4NO2 B5767482 2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one, commonly known as FO, is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. FO is a member of the oxazolone family of compounds and is known for its unique chemical and physical properties.
Mécanisme D'action
The exact mechanism of action of FO is not well understood. However, it is believed that FO exerts its biological effects by modulating various signaling pathways and enzymes in the body. FO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FO has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant genes.
Biochemical and Physiological Effects:
FO has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease. FO has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens. Additionally, FO has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FO is its relatively simple synthesis method, which allows for large-scale production. FO is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of FO is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on FO. One area of interest is the development of new drugs based on FO's anti-inflammatory and antioxidant properties. Another area of interest is the use of FO as a fluorescent probe for the detection of heavy metal ions in water. Additionally, further research is needed to elucidate the exact mechanism of action of FO and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of FO involves the reaction of 4-fluoroaniline with 4-(trifluoromethyl)benzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding Schiff base. The Schiff base is then cyclized with chloroacetic acid to form the oxazolone ring. Finally, the resulting product is purified through recrystallization to obtain pure FO. The synthesis of FO is a relatively straightforward process and has been optimized for large-scale production.
Applications De Recherche Scientifique
FO has been widely studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. FO has also been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-13-7-3-11(4-8-13)15-22-14(16(23)24-15)9-10-1-5-12(6-2-10)17(19,20)21/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYRMHLHNXNZLL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)


![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)

![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)
